molecular formula C5H7NO2S B15207680 1-(2-Thioxooxazolidin-5-yl)ethanone CAS No. 75543-29-2

1-(2-Thioxooxazolidin-5-yl)ethanone

Cat. No.: B15207680
CAS No.: 75543-29-2
M. Wt: 145.18 g/mol
InChI Key: UZVDVXLNURQHBD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

1-(2-Thioxooxazolidin-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives .

Scientific Research Applications

1-(2-Thioxooxazolidin-5-yl)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Thioxooxazolidin-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. Its aromaticity and reactive positions allow it to participate in donor-acceptor, nucleophilic, and oxidation reactions, thereby modulating physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Thioxooxazolidin-5-yl)ethanone include other thiazolidine derivatives such as:

Uniqueness

This compound is unique due to its specific thioxo group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

75543-29-2

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

1-(2-sulfanylidene-1,3-oxazolidin-5-yl)ethanone

InChI

InChI=1S/C5H7NO2S/c1-3(7)4-2-6-5(9)8-4/h4H,2H2,1H3,(H,6,9)

InChI Key

UZVDVXLNURQHBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CNC(=S)O1

Origin of Product

United States

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